molecular formula C7H8F3NO2 B13260462 5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B13260462
M. Wt: 195.14 g/mol
InChI Key: MGYCWFDCTCGUMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethyl)-3-azabicyclo[310]hexane-1-carboxylic acid is a bicyclic compound characterized by the presence of a trifluoromethyl group and an azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups involved.

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the azabicyclo structure contribute to its unique reactivity and binding properties. These interactions can modulate various biological processes, making the compound a valuable tool for research and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H8F3NO2

Molecular Weight

195.14 g/mol

IUPAC Name

5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C7H8F3NO2/c8-7(9,10)6-1-5(6,4(12)13)2-11-3-6/h11H,1-3H2,(H,12,13)

InChI Key

MGYCWFDCTCGUMV-UHFFFAOYSA-N

Canonical SMILES

C1C2(C1(CNC2)C(F)(F)F)C(=O)O

Origin of Product

United States

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